molecular formula C12H13NO4 B1320067 3,4,5-Trimethoxybenzoylacetonitrile CAS No. 50606-35-4

3,4,5-Trimethoxybenzoylacetonitrile

Cat. No.: B1320067
CAS No.: 50606-35-4
M. Wt: 235.24 g/mol
InChI Key: GFEMIDXDJDTTKQ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoylacetonitrile is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a nitrile group and a benzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzoylacetonitrile can be synthesized through the condensation of 3,4,5-trimethoxybenzaldehyde with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5-Trimethoxybenzoylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxybenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and nitrile functionality play crucial roles in its binding affinity and activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzaldehyde
  • 3,4,5-Trimethoxybenzonitrile
  • 3,4,5-Trimethoxybenzylamine

Uniqueness

3,4,5-Trimethoxybenzoylacetonitrile is unique due to its combination of methoxy groups and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications .

Properties

IUPAC Name

3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEMIDXDJDTTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594277
Record name 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50606-35-4
Record name 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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